molecular formula C10H9N3O B13064111 5-(4-Aminophenyl)pyrimidin-4-ol

5-(4-Aminophenyl)pyrimidin-4-ol

Cat. No.: B13064111
M. Wt: 187.20 g/mol
InChI Key: FVOZEFKPIZPYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Aminophenyl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with an aminophenyl group at the 5-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of a nitro group results in the formation of an amino group.

Scientific Research Applications

5-(4-Aminophenyl)pyrimidin-4-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminophenyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-(4-Aminophenyl)pyrimidin-4-ol is a heterocyclic compound characterized by a pyrimidine ring substituted with an aminophenyl group at the 5-position and a hydroxyl group at the 4-position. Its molecular formula is C10H10N4O, with a molar mass of approximately 218.21 g/mol. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. This compound has been tested against various microbial strains, demonstrating effectiveness in inhibiting growth and proliferation.

Anticancer Activity

The compound has also shown promising anticancer properties. Studies suggest that it may modulate pathways involved in cell proliferation and apoptosis. Its mechanism of action appears to involve interaction with specific molecular targets, potentially disrupting cancer cell metabolism and survival.

The biological activity of this compound can be attributed to its ability to bind to various molecular targets within cells. This includes:

  • Inhibition of Enzymatic Activity : The compound may interfere with enzymes critical for microbial and cancerous cell survival.
  • Disruption of Cellular Metabolism : By inhibiting essential metabolic pathways, it can lead to increased cell death in target organisms.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that the position and nature of substituents on the pyrimidine core significantly influence biological activity. The presence of the hydroxyl and amino groups enhances its reactivity and interaction with biological targets.

Compound Structural Features Unique Properties
Pyrimido[4,5-d]pyrimidinesSimilar pyrimidine core structureVaried biological activities including antiproliferative effects
Pyrazolo[3,4-d]pyrimidinesStructurally related with potential anticancer propertiesDifferent substitution patterns affecting activity
5-(3-Aminophenyl)pyrimidin-4-olSimilar substitution but different position of amino groupVariations in biological activity

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have shown that this compound exhibits significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against selected strains .
  • Anticancer Research : A study evaluated the compound's effects on various cancer cell lines, reporting IC50 values indicating potent cytotoxicity. For instance, it demonstrated superior activity compared to standard chemotherapeutic agents in MCF-7 and A549 cell lines .
  • Mechanistic Insights : Docking studies have provided insights into how this compound interacts with specific targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-(4-aminophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9N3O/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,11H2,(H,12,13,14)

InChI Key

FVOZEFKPIZPYII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CNC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.